N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide
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Overview
Description
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide: is a synthetic organic compound characterized by the presence of a fluorophenyl group, a thiophene ring, and an oxane carboxamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide typically involves the following steps:
Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.
Introduction of the Thiophene Ring: The thiophene ring is introduced via a coupling reaction, such as a Suzuki-Miyaura coupling, using thiophene boronic acid and a suitable halide precursor.
Attachment of the Fluorophenyl Group: The fluorophenyl group is attached through a nucleophilic substitution reaction, where a fluorinated benzene derivative reacts with an appropriate nucleophile.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Common industrial methods include:
Batch Processing: Utilizing large reactors to carry out the synthesis in multiple steps.
Continuous Flow Chemistry: Employing continuous flow reactors to enhance reaction efficiency and product yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the carboxamide moiety can be reduced to form amines.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid or sulfuric acid.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials.
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide can be compared with similar compounds to highlight its uniqueness:
N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine: Similar in having a fluorophenyl group but differs in the presence of a thiazole ring instead of an oxane ring.
N′-[(E)-(4-fluorophenyl)methylidene]biphenyl-4-carbohydrazide: Contains a fluorophenyl group but has a biphenyl structure instead of a thiophene ring.
Pyrimidine-ureas with N-4-fluorophenyl moieties: Shares the fluorophenyl group but differs in the core structure being a pyrimidine-urea.
Properties
IUPAC Name |
N-(4-fluorophenyl)-4-thiophen-2-yloxane-4-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16FNO2S/c17-12-3-5-13(6-4-12)18-15(19)16(7-9-20-10-8-16)14-2-1-11-21-14/h1-6,11H,7-10H2,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MYQJBPOGMHQCCA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1(C2=CC=CS2)C(=O)NC3=CC=C(C=C3)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16FNO2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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